1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Antifungal Activity Candida albicans Candida parapsilosis

Sourcing a non-pharmacopeial grade of this triazole acetophenone risks ANDA rejection due to undefined impurity profiles. As the definitive Fluconazole EP Impurity E and Voriconazole EP Impurity A, CAS 86404-63-9 is the exact reference standard required for ICH-compliant analytical method validation. • Certified reference material with multi-traceability to USP, EP, and BP primary standards. • Available from milligram to kilogram quantities for R&D through commercial QC. • Supplied with full characterization data supporting ANDA and DMF filings.

Molecular Formula C10H7F2N3O
Molecular Weight 223.18 g/mol
CAS No. 86404-63-9
Cat. No. B194809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
CAS86404-63-9
Synonyms1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone;  2’,4’-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone;  ((2S, 3R)-2-(2,4-Difluorophenyl) -3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol);  USP Voriconazole Related Compound C; 
Molecular FormulaC10H7F2N3O
Molecular Weight223.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(=O)CN2C=NC=N2
InChIInChI=1S/C10H7F2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2
InChIKeyXCHRPVARHBCFMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes30 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Yellow Solid

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Key Antifungal Intermediate


1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 86404-63-9) is a synthetic organic compound belonging to the class of triazole-substituted acetophenones [1]. It is primarily recognized and utilized as a critical intermediate in the chemical synthesis of the broad-spectrum triazole antifungal agents fluconazole and voriconazole . This compound incorporates a 1,2,4-triazole ring and a 2,4-difluorophenyl moiety, which are essential pharmacophores for antifungal activity targeting fungal lanosterol 14α-demethylase (CYP51) .

Why Generic Triazole Intermediates Cannot Replace 86404-63-9


In pharmaceutical manufacturing and analytical quality control, a compound's identity as a specific intermediate or process-related impurity is defined by its exact molecular structure, not just its chemical class. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (86404-63-9) is not a generic 'triazole acetophenone'; it is the unequivocal product of specific synthetic routes and the precise reference standard for pharmacopeial impurities of fluconazole (EP Impurity E) and voriconazole (EP Impurity A, USP Related Compound C) [1]. Substituting with a structurally similar analog (e.g., different halogen substitution pattern, alternative heterocycle) would invalidate analytical methods for purity assessment, fail to replicate the exact synthetic pathway for API production, and introduce undefined impurities, which is unacceptable for regulatory compliance and batch-to-batch consistency [1][2].

86404-63-9: Comparative Evidence Data


Direct Antifungal Activity in Candida Species

The compound 86404-63-9 exhibits direct, albeit unspecified, antifungal activity against Candida albicans and Candida parapsilosis . While specific Minimum Inhibitory Concentration (MIC) values for this exact compound are not provided in this source, the qualitative activity is noted. In a separate study, a derivative synthesized from 86404-63-9 (a fluconazole analog) demonstrated MIC values ranging from 0.063 to 1 μg/mL against a panel of Candida species, which was 4-64 times more potent than fluconazole against the same strains [1]. This demonstrates that the core scaffold of 86404-63-9 is a highly potent pharmacophore for antifungal activity.

Antifungal Activity Candida albicans Candida parapsilosis Triazole

Certified Purity and Pharmacopeial Reference Standards

Commercially available 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is supplied with a certified purity of >98.0% as determined by Gas Chromatography (GC) [1] or High-Performance Liquid Chromatography (HPLC) [2]. This compound is further qualified as a reference standard for pharmacopeial impurities, such as Fluconazole EP Impurity E and Voriconazole EP Impurity A, and can be provided with traceability to USP or EP standards [3]. This is in contrast to generic 'triazole intermediates' which lack certified purity documentation and regulatory recognition, making them unsuitable for validated analytical methods or ANDA submissions.

Analytical Chemistry Quality Control Reference Standard HPLC GC

Validated Structural Identity via X-ray Crystallography

The solid-state molecular structure of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone has been unequivocally determined by single-crystal X-ray diffraction . This analysis provides definitive atomic coordinates, bond lengths, and bond angles, confirming the precise three-dimensional arrangement of the 2,4-difluorophenyl and 1,2,4-triazole moieties around the ethanone linker. This is a higher level of structural confirmation than can be provided by NMR or mass spectrometry alone and serves as an absolute standard for computational modeling and drug design based on this scaffold.

Crystallography Structural Chemistry Molecular Structure X-ray Diffraction

Key Intermediate in Patented Voriconazole Synthesis

A patent application for a process to prepare voriconazole explicitly specifies the use of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone (86404-63-9) as a key intermediate [1]. The process involves condensing 86404-63-9 with 4-chloro-6-ethyl-5-fluoropyrimidine in a suitable solvent. This patent-protected route represents a specific, validated chemical transformation, and using an alternative intermediate (e.g., a different halogenated acetophenone) would constitute a different, unpatented, and potentially lower-yielding or less pure route, which is a critical consideration for commercial API manufacturing.

Process Chemistry Patent Voriconazole Synthesis Intermediate

Validated Applications of 86404-63-9


Reference Standard for Fluconazole and Voriconazole Impurity Testing

Due to its formal recognition as Fluconazole EP Impurity E and Voriconazole EP Impurity A, and its availability with certified purity and pharmacopeial traceability, 86404-63-9 is the unequivocal choice for analytical method development, validation, and routine quality control in the manufacturing of fluconazole and voriconazole APIs [6]. It is essential for quantifying and monitoring this specific process-related impurity in drug substances and products to meet ICH and regulatory guidelines for ANDA submissions [5].

Core Scaffold for Novel Antifungal Development

This compound serves as a strategic starting material for synthesizing libraries of novel triazole derivatives [6]. Its core structure has demonstrated potent antifungal activity, with derivatives showing 4-64 times greater potency than fluconazole against Candida species [5]. Furthermore, its validated X-ray crystal structure allows for accurate structure-based drug design and molecular docking studies targeting fungal CYP51 .

Key Intermediate for Voriconazole API Synthesis

This compound is a specified intermediate in a patented process for the synthesis of the broad-spectrum antifungal agent voriconazole [6]. Its use in this validated route is critical for ensuring a defined impurity profile and process robustness, which are key differentiators in the commercial production of high-purity APIs.

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